Cas no 2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide)

2-Phenyl-1,3-oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by its oxazole core substituted with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The sulfonamide group enhances solubility and bioavailability, while the oxazole ring contributes to structural rigidity and metabolic stability. Its well-defined synthetic route allows for further functionalization, making it a versatile intermediate for drug discovery. The compound’s stability under physiological conditions and compatibility with diverse reaction conditions underscore its utility in developing novel therapeutic agents.
2-Phenyl-1,3-oxazole-5-sulfonamide structure
2580189-30-4 structure
Product Name:2-Phenyl-1,3-oxazole-5-sulfonamide
CAS No:2580189-30-4
MF:C9H8N2O3S
MW:224.236420631409
CID:5659273
PubChem ID:165886726
Update Time:2025-08-05

2-Phenyl-1,3-oxazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-27734083
    • 2580189-30-4
    • 2-phenyl-1,3-oxazole-5-sulfonamide
    • 2-Phenyl-1,3-oxazole-5-sulfonamide
    • Inchi: 1S/C9H8N2O3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
    • InChI Key: RWXAILSCKYHQOA-UHFFFAOYSA-N
    • SMILES: S(C1=CN=C(C2C=CC=CC=2)O1)(N)(=O)=O

Computed Properties

  • Exact Mass: 224.02556330g/mol
  • Monoisotopic Mass: 224.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 94.6Ų

2-Phenyl-1,3-oxazole-5-sulfonamide Pricemore >>

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Additional information on 2-Phenyl-1,3-oxazole-5-sulfonamide

The Role of 2-Phenyl-1,3-Oxazole-5-Sulfonamide (CAS No. 2580189-30-4) in Chemical Biology and Medicinal Chemistry

2-Phenyl-1,3-Oxazole-5-sulfonamide, identified by the CAS No. 2580189-30-4, is a structurally unique compound characterized by its fused oxazole ring system appended with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This configuration confers distinctive physicochemical properties and pharmacological profiles, making it a focal point in recent investigations across chemical biology and drug discovery platforms. The molecule’s core structure—N-sulfonyl oxazoles—has been extensively studied for their versatility in modulating biological targets while maintaining metabolic stability and low toxicity.

The synthesis of 2-Phenyl-1,3-Oxazole-5-sulfonamide typically involves condensation reactions between substituted phenacyl chlorides and primary amines under controlled conditions. Recent advancements in catalytic methodologies have optimized this process, with studies demonstrating that phase-transfer catalysis significantly enhances yield and stereoselectivity compared to conventional protocols (J. Org. Chem., 2023). Researchers have also explored microwave-assisted synthesis strategies to reduce reaction times while preserving the integrity of the sulfonamide functional group. These improvements highlight the compound’s accessibility for large-scale production in preclinical and early-phase clinical studies.

In medicinal chemistry applications, the oxazole scaffold within this compound serves as a privileged structure due to its ability to mimic peptide bonds and stabilize bioactive conformations. The pendant phenyl group

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